Branaplam

描述

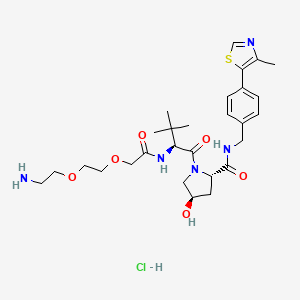

Branaplam, also known as LMI070 and NVS-SM1, is a pyridazine derivative that is being studied as an experimental drug . It was originally developed by Novartis to treat spinal muscular atrophy (SMA) and was later developed to treat Huntington’s disease (HD), but the trial ended in 2023 due to harmful side effects .

Molecular Structure Analysis

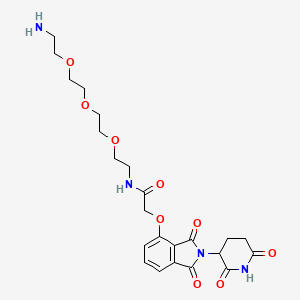

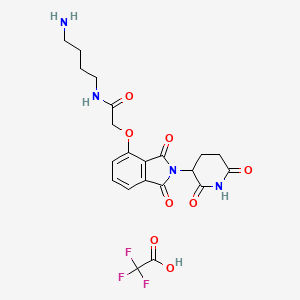

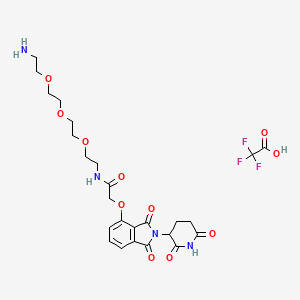

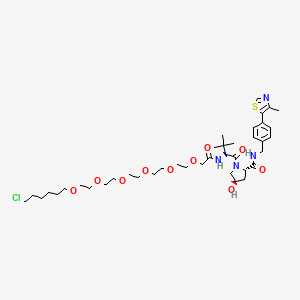

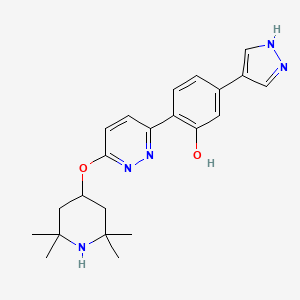

Branaplam has a molecular formula of C22H27N5O2 and a molar mass of 393.491 g/mol . Its IUPAC name is (6E)-3-(1H-pyrazol-4-yl)-6-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxy-1H-pyridazin-6-ylidene]cyclohexa-2,4-dien-1-one .

Physical And Chemical Properties Analysis

Branaplam is a solid compound with a molecular weight of 393.5 g/mol . It is soluble in DMSO and water at concentrations greater than 100 mg/mL .

科学研究应用

脊髓肌肉萎缩症(SMA)的治疗

Branaplam主要被研究作为治疗SMA的药物,这是一种罕见的神经肌肉障碍。它通过调节SMN2前mRNA的剪接,稳定剪接体与SMN2前mRNA之间的相互作用,从而增加全长SMN RNA和蛋白质水平,这对于运动神经元的存活至关重要 (Cheung et al., 2018)。

剪接修饰药物的机制

Branaplam的研究也有助于更广泛地理解靶向前mRNA剪接的药物。Branaplam对5'剪接位点序列的特异性及其相互作用模式已经定量定义,为了解其作用机制并促进新疗法的开发提供了见解 (Ishigami et al., 2022)。

发育神经毒性测试(DNT)

在涉及幼年动物的研究中,Branaplam已被用于评估发育神经毒性,特别是对神经发生的影响。研究发现,口服Branaplam不会影响幼年小鼠、大鼠和狗的神经发生,突显了其在中枢神经系统发育方面的安全性 (Theil et al., 2021)。

作用机制

Target of Action

Branaplam, also known as LMI070, primarily targets the Survival Motor Neuron (SMN) genes , specifically SMN1 and SMN2 . These genes play a crucial role in the survival of motor neurons, which are essential for controlling muscle movement .

Mode of Action

Branaplam is an mRNA splicing modulator . It interacts with its targets by modifying the splicing pattern of the SMN2 gene . This modification results in the production of a more stable and functional SMN protein . Branaplam binds to RNA in two different ways, which distinguishes it from other similar compounds .

Biochemical Pathways

The primary biochemical pathway affected by Branaplam involves the modulation of SMN2 pre-mRNA splicing . By promoting the inclusion of a pseudoexon in the primary transcript, Branaplam increases the amount of functional SMN protein . This modulation has downstream effects on motor neuron survival and function .

Pharmacokinetics

It is also brain-penetrant , indicating that it can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The primary molecular effect of Branaplam’s action is the reduction of mutant huntingtin protein (mHTT) levels . On a cellular level, Branaplam disrupts neurite integrity, as reflected by elevated neurofilament light chain levels in human induced pluripotent stem cell (iPSC)-derived motor neurons .

Action Environment

The action, efficacy, and stability of Branaplam can be influenced by various environmental factors It’s important to note that Branaplam is being developed as a potential first-in-class orally administered disease-modifying therapy for Huntington’s disease (HD) and was granted Fast Track designation by the US. Food and Drug Administration (FDA) .

安全和危害

Branaplam is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, Branaplam was associated with harmful side effects, leading to the termination of a trial for Huntington’s disease in 2023 .

属性

IUPAC Name |

5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWTUEAWRAIWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337133 | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Branaplam | |

CAS RN |

1562338-42-4 | |

| Record name | LMI 070 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562338-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Branaplam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branaplam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Branaplam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BRANAPLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P12R69543A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560571.png)

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)